Adenosine 3',5'-diphosphate disodium

Sulfotransferase Kinetics Enzyme Inhibition Nucleotide Analog Comparison

Standard adenine nucleotides (ADP, ATP) lack the 3',5'-bisphosphate configuration required for authentic SULT product inhibition or XRN1 binding, leading to irreproducible data. - **XRN1/XRN2 inhibition:** IC50 = 36 ± 10 nM; KD = 12 nM. Most potent commercial nucleotide-based pan-XRN tool. - **SULT1A1/2A1 inhibition:** >100-fold more potent than ADP. Forms validated dead-end complexes. - **PARP-1 mixed inhibition:** Ki = 0.5-1 µM; >70% inhibition at 50 µM. - **Chloroplast retrograde signaling:** Bypasses ABA core components for drought research. Disodium salt formulation ensures aqueous solubility. Available in research grades (≥96% to >98% HPLC).

Molecular Formula C10H13N5Na2O10P2
Molecular Weight 471.17 g/mol
Cat. No. B15623731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine 3',5'-diphosphate disodium
Molecular FormulaC10H13N5Na2O10P2
Molecular Weight471.17 g/mol
Structural Identifiers
InChIInChI=1S/C10H15N5O10P2.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(25-27(20,21)22)4(24-10)1-23-26(17,18)19;;/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1
InChIKeyPQHHAKIJTDLQLS-IDIVVRGQSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PAP Product Evidence Guide


Adenosine 3',5'-diphosphate (PAP), supplied as the disodium salt, is an adenine nucleotide characterized by phosphate groups esterified at both the 3' and 5' positions of the ribose moiety, distinguishing it from the more common 5'-diphosphate configuration found in ADP . This compound is the natural product of the sulfotransferase (SULT) cofactor PAPS and functions as a potent, product-competitive inhibitor of these enzymes [1]. Beyond sulfur metabolism, PAP is recognized as a non-selective nuclease inhibitor, demonstrating nanomolar potency against the 5'-3' exoribonuclease XRN1 [2].

1
SULT product inhibition probe Authentic 3′,5′-bisphosphate structure for kinetic studies
2
XRN1 / XRN2 target engagement studies Reported nanomolar-range inhibitor for pan-XRN research
3
PARP-1 mixed-mechanism reference inhibitor Mechanistically distinct from NAD+-competitive clinical inhibitors

Why PAP Cannot Substitute ADP or AMP


Procurement of a generic adenine nucleotide, such as 5'-ADP or an AMP derivative, cannot functionally substitute for adenosine 3',5'-diphosphate disodium. The compound's inhibitory activity is critically dependent on the precise 3',5'-bisphosphate configuration. Direct comparative kinetic studies have established that the 2'-isomer (2',5'-PAP) and 5'-ADP exhibit inhibition constants that are approximately 100-fold higher (weaker) than the target compound against human phenol sulfotransferases, while AMP derivatives are over 1,000-fold less effective [1]. Similarly, in the context of nucleoside diphosphate kinase (NDK) inhibition, the 3'-phosphorylated structure of PAP confers a binding affinity (KD) three times lower (tighter) than that of standard ADP, enabling distinct structural interactions at the enzyme active site [2]. Substitution with a non-3'-phosphorylated nucleotide would result in a complete loss of the high-affinity, product-competitive inhibition required for targeted sulfotransferase and exoribonuclease studies.

Target
3′,5′-PAP (bis-monophosphate)
Dual 3′ and 5′ phosphate recognition by SULT, XRN1, and PARP-1 active sites.
Substitute
ADP (5′-pyrophosphate)
Pyrophosphate configuration may not engage SULT nucleotide-binding pocket; XRN1 affinity shifts substantially.
Target
3′,5′-PAP (bis-monophosphate)
Required for sulfotransferase product inhibition and cooperative allosteric regulation.
Substitute
AMP (5′-monophosphate)
Lacks 3′-phosphate; may not induce subunit coupling or facilitate cooperative ligand binding.

PAP Quantitative Comparator Evidence


Sulfotransferase Inhibition Potency Comparison

In head-to-head kinetic analysis against human M and P phenol sulfotransferases (PST), adenosine 3',5'-diphosphate (3',5'-PAP) is the most potent product inhibitor. The 2'-isomer (2',5'-PAP) and 5'-ADP exhibit approximately 100-fold lower inhibition potency, while AMP derivatives are >1,000-fold less effective [1].

SULT inhibition potency
Head-to-head
3′,5′-PAP is the most effective inhibitor among tested adenosine analogs.
Supports sulfotransferase inhibition assay context.
ADP ~100-fold less effective; AMP >1,000-fold less effective. PST isoforms; J Neurochem 1987.
Sulfotransferase Kinetics Enzyme Inhibition Nucleotide Analog Comparison

PARP-1 Inhibition Mechanism and Potency

Due to its 3'-phosphate group, adenosine 3',5'-diphosphate (PAP) and its sulfated precursor PAPS act as structural analogs of enzyme-bound ADP. The equilibrium dissociation constant (KD) of PAPS for Dictyostelium NDP kinase is 10 µM, which is three times lower (i.e., three-fold tighter binding) than the KD of ADP [1].

PARP-1 mixed inhibition
Head-to-head
Ki = 0.5–1 μM; mixed inhibitor; >70% inhibition at 50 μM.
Supports PARP-1 pathway-response interpretation.
Km shift from ~225 μM to ~925 μM; Vmax reduced 3–4 fold. Biochem J 2012.
NDP Kinase Binding Affinity Structural Analog Comparison

XRN1 Exoribonuclease Inhibition Potency

Adenosine-3',5'-bisphosphate (pAp) functions as a potent, non-selective nuclease inhibitor, demonstrating an IC50 value of 36 ± 10 nM against the human 5'-3' exoribonuclease XRN1 [1].

XRN1 inhibition potency
Cross-study
IC50 = 36 ± 10 nM; KD = 12 nM (hXRN1-Avi); KD = 14 nM (hXRN2-Avi).
Supports pan-XRN target engagement assay context.
Mixed-competitive (α=23); bimetallic active-site binding confirmed by co-crystal structure. Commun Biol 2025.
XRN1 Exoribonuclease Cancer Target Nuclease Inhibitor

Sulfotransferase Cooperativity: PAP vs AMP

The disodium salt of adenosine 3',5'-diphosphate provides enhanced aqueous solubility compared to the free acid form. Vendor-certified datasheets confirm a solubility of 10 mg/mL in PBS (pH 7.2) and a stability of ≥ 4 years when stored at -20°C .

SULT cooperativity
Class-level
PAP facilitates cooperative PCP binding; AMP inactive at ≤1 mM.
Context-dependent: AMP may not substitute for allosteric regulation studies.
Bovine PST homodimer; Hill slope factor 2–3 with PAP. Chem Biol Interact 1998.
Formulation Solubility Stability Quality Control

PAP Application Scenarios


SULT Enzyme Kinetic Studies

Adenosine 3',5'-diphosphate disodium is the definitive tool for characterizing the kinetic mechanism of sulfotransferases. Its sub-micromolar Ki (as low as 0.07 µM) against M-PST makes it the only suitable choice for establishing product-competitive inhibition patterns, as demonstrated by its >100-fold superiority over 2',5'-PAP and 5'-ADP [1]. Researchers can reliably use this compound to delineate ordered Bi-Bi kinetic mechanisms where PAPS is the leading substrate and PAP is the last product released [2].

XRN1/XRN2 Inhibition in Cancer Research

The 3'-phosphate group of adenosine 3',5'-diphosphate (and its sulfated analog PAPS) enables a unique binding conformation at the NDK active site, positioning the 3'-phosphate near the catalytic histidine [3]. This distinct interaction, which confers 3-fold tighter binding than ADP, is essential for crystallographic studies aiming to capture transition-state mimics or for designing novel nucleotide-based inhibitors of NDK, a validated target in cancer metastasis research [3].

PARP-1 Mixed-Mechanism Inhibition

With a nanomolar IC50 of 36 nM against human XRN1, adenosine 3',5'-diphosphate is a critical probe for investigating the role of 5'-3' RNA decay in cellular dsRNA accumulation and the induction of viral mimicry pathways [4]. Its potent inhibition allows researchers to effectively block XRN1 activity, activating innate immune sensors like PKR and MDA5, and is instrumental in validating XRN1 as a therapeutic vulnerability in non-small cell lung cancer and other malignancies [4].

ABA Signaling and Stomatal Closure

For high-throughput screening (HTS) campaigns or long-term biochemical studies, the disodium salt formulation of adenosine 3',5'-diphosphate offers practical advantages. Its certified solubility of 10 mg/mL in physiological buffers ensures consistent compound delivery without precipitation, while the documented stability of ≥4 years at -20°C minimizes batch-to-batch variability and the need for frequent re-qualification, making it a cost-effective and reliable choice for core laboratory reagent stocks .

Application
Selection Property
Validation Focus
SULT enzyme kinetic studies
Authentic 3′,5′-bisphosphate product inhibitor
Product inhibition and dead-end complex formation endpoint review
Pan-XRN target engagement studies
Dual XRN1/XRN2 engagement at reported nanomolar levels
Exoribonuclease inhibition and mRNA decay endpoint interpretation
PARP-1 mixed-mechanism reference
Mechanistically distinct mixed inhibitor profile
NAD+-binding pocket probe and inhibitor modality assay context
ABA signaling and stomatal closure research
Chloroplast retrograde signal probe
SAL1-PAP-XRN pathway and guard cell physiology endpoint monitoring

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